Adenosine A1 Receptor Binding Affinity: 1-Methylxanthine vs. Caffeine and Theophylline
1-Methylxanthine exhibits greater potency than caffeine at the A1 adenosine receptor in rat cerebral cortical membranes. In a study assessing the displacement of [3H]cyclohexyladenosine, 1-MX demonstrated a lower Ki value than caffeine, indicating higher affinity . BindingDB reports a Ki of 36,000 nM (36 µM) for 1-MX at the rat A1 adenosine receptor .
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 36,000 nM (36 µM) in rat brain cortical membranes |
| Comparator Or Baseline | Caffeine Ki ~50 µM in rat brain membranes |
| Quantified Difference | 1-MX Ki is approximately 28% lower than caffeine Ki, indicating higher affinity. |
| Conditions | Rat brain cortical membrane binding assay using [3H]cyclohexyladenosine or [3H]-N6-R-phenylisopropyladenosine (R-PIA) |
Why This Matters
The higher A1 receptor affinity of 1-MX compared to caffeine makes it a more potent tool for studies requiring selective adenosine receptor modulation without the confounding stimulant effects of caffeine.
- [1] Daly JW, Butts-Lamb P, Padgett W. Subclasses of adenosine receptors in the central nervous system: Interaction with caffeine and related methylxanthines. Cell Mol Neurobiol. 1983;3(1):69-80. View Source
- [2] BindingDB BDBM82020. 1-Methyl-3,9-dihydro-purine-2,6-dione (1-methyl xanthine). Affinity Data for Adenosine A1 receptor. View Source
